molecular formula C15H13ClN2O6S B13754494 Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- CAS No. 72020-11-2

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-

Cat. No.: B13754494
CAS No.: 72020-11-2
M. Wt: 384.8 g/mol
InChI Key: GKWAOCARIKELOU-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- (hereafter referred to as the "target compound") is a nitro-substituted benzoic acid derivative with a sulfonamide group at position 3 and a 2-(4-chlorophenyl)ethyl chain at position 2.

  • Molecular Formula: Likely C₁₆H₁₄ClN₂O₆S (estimated based on structural analogs).
  • Key Functional Groups: 3-(Aminosulfonyl): Enhances hydrogen-bonding capacity and acidity. 5-Nitro: A strong electron-withdrawing group influencing reactivity and electronic distribution.

Properties

CAS No.

72020-11-2

Molecular Formula

C15H13ClN2O6S

Molecular Weight

384.8 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid

InChI

InChI=1S/C15H13ClN2O6S/c16-11-4-1-9(2-5-11)3-6-12-13(18(21)22)7-10(15(19)20)8-14(12)25(17,23)24/h1-2,4-5,7-8H,3,6H2,(H,19,20)(H2,17,23,24)

InChI Key

GKWAOCARIKELOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

The key step in preparing the target compound is the reduction of the nitro group to an amino group, which is critical for introducing the aminosulfonyl functionality. A patented process (CN107935876B) describes an efficient method to prepare related amino-substituted benzoic acid derivatives via catalytic hydrogenation of nitrobenzoic acid precursors:

Step Description
Starting Material 2-(4-chloro-3-nitrobenzoyl)benzoic acid (nitro-substituted precursor)
Catalyst Raney nickel (0.02-0.1 mass ratio relative to substrate)
Solvent Organic solvents such as ethyl acetate, methanol, ethanol, toluene, tetrahydrofuran, or acetonitrile (substrate to solvent mass ratio 1:3-10)
Reaction Conditions Hydrogen atmosphere at 1-2 MPa pressure, temperature 25-55 °C
Reaction Time 1-5 hours, typically 2-3 hours for completion
Post-treatment Solid-liquid separation to remove catalyst, solvent evaporation, washing crude product with water, drying

This method yields high-purity amino-substituted benzoic acid with yields around 95% and purity >98% by HPLC. The catalyst is reusable up to 10 cycles, reducing costs and environmental impact.

Example from Patent CN107935876B:

Parameter Value
Substrate 100 g (0.33 mol) 2-(3-nitro-4-chlorobenzoyl)benzoic acid
Solvent 600 g ethyl acetate
Catalyst 10 g Raney nickel (20% water)
Hydrogen Pressure 1.0 MPa, replenished when pressure drops below 0.5 MPa
Temperature 35 °C
Reaction Time 3 hours
Yield 86.4 g product, 95% yield
Purity 98% (HPLC)
Melting Point 179-183 °C

This process is characterized by mild conditions, short reaction time, high yield, and environmental friendliness, making it suitable for industrial scale production.

Sulfonylation and Aminosulfonyl Group Introduction

While the patent focuses on the amino-substituted benzoic acid intermediate, the introduction of the aminosulfonyl group (sulfamoyl) at the 5-position typically involves sulfonylation reactions using sulfonyl chlorides or sulfamoylating agents under controlled conditions. These steps usually follow or precede the hydrogenation step depending on the synthetic route chosen.

Summary Table of Preparation Parameters

Parameter Range/Value Notes
Catalyst Raney nickel (0.02-0.1 mass ratio) Efficient for nitro reduction
Solvent Ethyl acetate, methanol, ethanol, toluene, THF, acetonitrile Solvent choice affects reaction rate
Hydrogen Pressure 1-2 MPa Maintained by replenishment
Temperature 25-55 °C Mild conditions prevent side reactions
Reaction Time 1-5 hours (typically 2-3 hours) Optimized for high yield and purity
Post-treatment Filtration, solvent removal, washing, drying Ensures product purity and catalyst recovery

Research Findings and Industrial Relevance

  • The hydrogenation method using Raney nickel is widely recognized for selective reduction of aromatic nitro groups to amino groups under mild and environmentally friendly conditions.
  • The process minimizes reaction time compared to traditional methods, enhancing throughput.
  • The catalyst's reusability and mild conditions reduce operational costs and environmental footprint.
  • The high purity and yield support its application in pharmaceutical intermediate synthesis where stringent quality is mandatory.

Chemical Reactions Analysis

Acid-Base Reactions at the Carboxylic Acid Group

The benzoic acid moiety undergoes typical acid-base reactions, forming salts under basic conditions. This is critical for solubility optimization in pharmaceutical formulations or subsequent synthetic steps.

Reaction Conditions Product Reference
DeprotonationAqueous NaOH (pH >7)Sodium salt of the carboxylic acid
Salt formation (e.g., with amines)Ethanol, room temperatureAmine-carboxylate complexes

Reduction of the Nitro Group

The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation, a common pathway for generating bioactive intermediates.

Reaction Conditions Product Reference
Catalytic hydrogenationRaney nickel, H₂ (1–2 MPa), 25–55°C, 1–5 hr3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-aminobenzoic acid

Key Findings :

  • Raney nickel is highly effective, achieving >90% yield in 2–3 hours .

  • The chlorophenyl group remains intact under these conditions .

Sulfonamide Reactivity

The aminosulfonyl (-SO₂NH₂) group participates in nucleophilic substitution or cyclization reactions, though its stability often requires harsh conditions.

Reaction Conditions Product Reference
CyclodehydrationEthyl chloroformate, 4-methylmorpholine, CH₂Cl₂1,3-oxazol-5(4H)-one derivatives
AcylationAlCl₃, aromatic hydrocarbonsN-acyl-α-amino ketones

Mechanistic Insight :

  • Cyclodehydration forms oxazolone rings via intramolecular esterification .

  • Acylation with toluene/benzene introduces aryl groups at the sulfonamide nitrogen .

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ethyl substituent directs electrophiles to specific positions on the aromatic ring, though steric hindrance may limit reactivity.

Reaction Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°CAdditional nitro-substituted derivatives
HalogenationCl₂/FeCl₃, refluxPolychlorinated analogs

Note : The nitro and sulfonamide groups deactivate the benzene ring, reducing EAS rates .

Hydrolysis and Stability

The compound’s stability under acidic/basic hydrolysis is critical for storage and biological activity.

Condition Effect Reference
Strong acid (HCl, 6M, reflux)Partial hydrolysis of sulfonamide
Strong base (NaOH, 6M, reflux)Carboxylic acid deprotonation; nitro group stability

Biological Activity and Mechanistic Relevance

  • The nitro group’s reduction to an amine enhances antimicrobial activity against Gram-positive bacteria and C. albicans .

  • Sulfonamide derivatives exhibit moderate toxicity to Daphnia magna, though less than the parent compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that compounds similar to benzoic acid derivatives exhibit significant antimicrobial activities. A study evaluated several benzoic acid derivatives for their effectiveness against various bacterial strains, highlighting the potential of the aminobenzenesulfonamide structure in developing new antimicrobial agents . The presence of the nitro and sulfonamide groups in this compound may enhance its antibacterial efficacy.

Anti-inflammatory Effects
The incorporation of a sulfonamide group in benzoic acid derivatives has been associated with anti-inflammatory properties. These compounds can potentially inhibit enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Drug Development
The structural characteristics of benzoic acid derivatives make them suitable for drug design. The presence of functional groups allows for modifications that can enhance solubility and bioavailability. Research into similar compounds has shown promise in developing targeted therapies for various diseases, including cancer and chronic infections .

Agricultural Applications

Pesticide Development
Benzoic acid derivatives are being explored as potential pesticide agents. The compound's structure allows it to interact with biological systems effectively, making it suitable for use in crop protection. Studies have indicated that modifications to the benzoic acid structure can lead to enhanced efficacy against pests while minimizing environmental impact .

Herbicide Formulations
The effectiveness of benzoic acid derivatives as herbicides is under investigation. Their ability to disrupt plant growth processes makes them valuable in formulating selective herbicides that target specific weed species without harming crops .

Materials Science Applications

Polymer Chemistry
The incorporation of benzoic acid derivatives into polymer matrices can modify physical properties such as thermal stability and mechanical strength. Research suggests that these compounds can act as plasticizers or stabilizers in polymer formulations, enhancing their performance in various applications .

Nanotechnology
Recent studies have explored the use of benzoic acid derivatives in nanotechnology, particularly in the synthesis of nanomaterials. Their chemical properties facilitate the formation of nanoparticles with specific functionalities, which can be utilized in drug delivery systems or as catalysts in chemical reactions .

Data Summary

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsAntimicrobial agentsEffective against bacterial strains
Anti-inflammatory drugsInhibition of inflammatory pathways
Drug developmentEnhanced solubility and bioavailability
AgriculturePesticide developmentEffective pest control with reduced environmental impact
Herbicide formulationsSelective targeting of weeds
Materials SciencePolymer chemistryImproved thermal stability and mechanical strength
NanotechnologySynthesis of functional nanoparticles

Case Studies

  • Antimicrobial Evaluation
    A study published by MDPI explored the synthesis and evaluation of benzoic acid derivatives for their antimicrobial properties. The results demonstrated that specific modifications led to increased efficacy against common pathogens, suggesting a pathway for developing new antibiotics based on this scaffold .
  • Agricultural Impact Study
    Research conducted by the California Department of Pesticide Regulation assessed various benzoic acid derivatives for their effectiveness as pesticides. The findings indicated that certain formulations significantly reduced pest populations while maintaining crop health, showcasing their potential in sustainable agriculture practices .
  • Polymer Application Research
    Investigations into the use of benzoic acid derivatives in polymers revealed that these compounds could enhance the durability and flexibility of materials used in packaging and construction. This application highlights their versatility beyond traditional uses .

Mechanism of Action

The mechanism of action of benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The following table compares the target compound with analogs from the evidence:

Compound Name (Reference) Substituents (Positions) Molecular Formula Key Structural Differences Potential Implications
Target Compound 3-(Aminosulfonyl), 4-(2-(4-chlorophenyl)ethyl), 5-nitro C₁₆H₁₄ClN₂O₆S Reference structure High lipophilicity from chlorophenyl group; nitro group may enhance stability
CID 3055086 () 3-(Aminosulfonyl), 4-(2-(3,4-dimethoxyphenyl)ethyl), 5-nitro C₁₇H₁₈N₂O₈S 3,4-Dimethoxyphenyl vs. 4-chlorophenyl Increased solubility from methoxy groups; altered electronic effects
Benzoic acid, 3-(aminosulfonyl)-5-nitro-4-phenoxy- () 3-(Aminosulfonyl), 4-phenoxy, 5-nitro C₁₃H₁₀N₂O₇S Phenoxy vs. ethyl-chlorophenyl Reduced lipophilicity; phenoxy group may limit membrane permeability
Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)- () 5-(Aminosulfonyl), 4-chloro, 2-(furfurylamino) C₁₃H₁₂ClN₂O₅S Furfurylamino and chloro substituents Potential for heterocyclic interactions; altered metabolic stability

Physicochemical and Functional Differences

  • Lipophilicity: The target compound’s 4-(2-(4-chlorophenyl)ethyl) group increases lipophilicity compared to phenoxy () or methoxy () analogs. This may enhance blood-brain barrier penetration or protein binding .
  • Hydrogen-Bonding Capacity: The 3-aminosulfonyl group provides hydrogen-bond donor/acceptor sites, similar to analogs in and , which could influence target binding affinity .

Biological Activity

Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- (CAS No. 72020-11-2) is a synthetic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

  • Molecular Formula : C15H13ClN2O6S
  • Molecular Weight : 384.8 g/mol
  • IUPAC Name : 4-[2-(4-chlorophenyl)ethyl]-3-nitro-5-sulfamoylbenzoic acid

The compound's structure features a benzoic acid core with an aminosulfonyl group, a nitro group, and a 4-chlorophenyl ethyl side chain, which contributes to its unique biological properties.

Antimicrobial Properties

Research has indicated that benzoic acid derivatives, including the compound , exhibit antimicrobial activity. A study highlighted that similar benzoic acid derivatives can enhance the activity of protein degradation systems in human cells, suggesting a potential role in combating infections by modulating the immune response .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Its structural components allow it to interact with various biological targets, potentially inhibiting pathways involved in inflammation. The presence of the nitro group may contribute to its reactivity and interaction with cellular components .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance, extracts containing this compound showed no significant cytotoxicity against Hep-G2 and A2058 cancer cell lines at certain concentrations, indicating a selective action that could be beneficial for therapeutic applications .

The mechanism by which benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro- exerts its biological effects involves:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of enzymes involved in metabolic pathways. It has shown potential binding affinity to cathepsins B and L, which are crucial in protein degradation processes .
  • Reduction of Nitro Group : Under specific conditions, the nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, influencing various biological processes .

Comparative Analysis

Compound NameStructureBiological Activity
Benzoic acid, 3-(aminosulfonyl)-4-(2-(4-chlorophenyl)ethyl)-5-nitro-StructureAntimicrobial, anti-inflammatory
Benzoic acid, 4-nitro-Similar structure but lacks aminosulfonyl groupLimited activity compared to the target compound
Benzoic acid derivatives from Bjerkandera adustaVaries based on substituentsEnhanced proteasome and autophagy activity

Case Studies and Research Findings

  • Protein Degradation Pathways : A study demonstrated that benzoic acid derivatives can significantly activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting their potential as modulators of cellular homeostasis .
  • Cytotoxicity Assays : Extracts containing this compound were tested for cytotoxicity across multiple cell lines, showing promising results without significant toxicity at effective concentrations .
  • Antiviral Activity : Some aminosulfonylbenzoic acid derivatives have shown antiviral effects against RNA viruses, indicating a broader spectrum of biological activity that warrants further investigation .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what intermediates are critical?

Answer:
The synthesis of this compound likely involves sequential functionalization of the benzoic acid scaffold. Key steps include:

  • Sulfonylation: Introduction of the aminosulfonyl group at position 3 via sulfonation or sulfamidation reactions. Evidence from structurally related compounds (e.g., ACI-INT-1142, 3-(chlorosulfonyl)-5-nitro derivatives) suggests chlorosulfonic acid or sulfonyl chloride intermediates may be used .
  • Nitro-group placement: Nitration at position 5, requiring careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄) to avoid over-nitration.
  • Alkylation: Introduction of the 2-(4-chlorophenyl)ethyl group at position 4, potentially via Friedel-Crafts alkylation or nucleophilic substitution.

Critical intermediates include:

  • 3-Chlorosulfonyl-5-nitrobenzoic acid (analogous to ACI-INT-1142), which can be aminated to form the sulfonamide .
  • 4-Halo-substituted precursors for coupling with 2-(4-chlorophenyl)ethyl groups.

Basic: Which analytical techniques are optimal for characterizing purity and structural confirmation?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the nitro group’s deshielding effect and sulfonamide protons can be identified .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated in NIST spectral data for related benzoic acid derivatives .
  • HPLC/UPLC: To assess purity, especially for detecting nitro-group reduction by-products or unreacted intermediates .

Basic: How do the substituents influence solubility, and what solvent systems are suitable for experimental work?

Answer:
The compound’s solubility is governed by:

  • Polar groups: The sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups enhance polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF).
  • Hydrophobic groups: The 2-(4-chlorophenyl)ethyl chain reduces aqueous solubility, necessitating mixed solvent systems (e.g., DMSO:water gradients).

Recommended solvents:

  • For reactions: DMF or dichloromethane (DCM).
  • For crystallization: Ethanol/water mixtures.

Advanced: How can researchers resolve contradictions in reported synthetic yields for similar nitro-sulfonamide benzoic acids?

Answer:
Discrepancies often arise from:

  • By-product formation: Nitro groups may undergo unintended reduction or electrophilic substitution. Use controlled reaction temperatures (0–5°C during nitration) and inert atmospheres.
  • Purification challenges: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in ethanol .
  • Intermediate stability: Protect reactive intermediates (e.g., esterify the carboxylic acid during sulfonylation to prevent side reactions) .

Advanced: What strategies are effective for identifying metabolites in pharmacokinetic studies?

Answer:
Metabolite identification requires:

  • In vitro models: Incubate the compound with liver microsomes or hepatocytes to simulate Phase I/II metabolism.
  • LC-MS/MS analysis: Use high-resolution tandem MS to detect hydroxylated, sulfated, or glucuronidated metabolites, as seen in studies of related benzoic acid derivatives .
  • Isotopic labeling: Introduce stable isotopes (e.g., ¹³C) to track metabolic pathways.

Advanced: How can reaction conditions be optimized to minimize by-products during alkylation?

Answer:
Key optimizations include:

  • Catalyst selection: Use palladium catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates, or Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation .
  • Stoichiometry control: Maintain a 1:1 molar ratio of the benzoic acid derivative to the 2-(4-chlorophenyl)ethyl reagent to avoid dimerization.
  • Temperature modulation: Conduct reactions at 60–80°C to balance reactivity and selectivity.

Advanced: What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

Answer:

  • DFT calculations: Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., nitro group’s electrophilicity) .
  • Molecular docking: Predict interactions with biological targets (e.g., sulfonamide-binding enzymes) using AutoDock Vina.

Advanced: How can researchers address discrepancies in reported biological activity data for sulfonamide-containing analogs?

Answer:

  • Standardize assays: Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
  • SAR analysis: Compare substituent effects across analogs (e.g., replacing 4-chlorophenyl with other aryl groups) to isolate activity drivers .

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